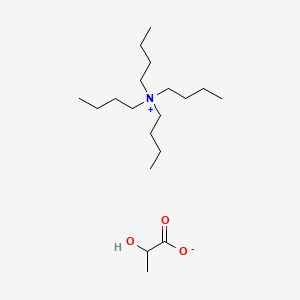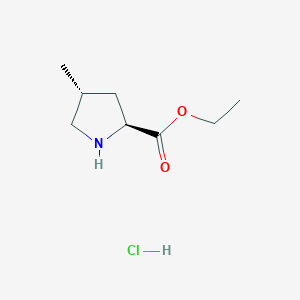
Tetrabutylammonium 2-hydroxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrabutylammonium 2-hydroxypropanoate is a chemical compound. Tetrabutylammonium is a quaternary ammonium cation with the formula [N(C4H9)4]+, also denoted [NBu4]+ (where Bu = butyl group). It is used in the research laboratory to prepare lipophilic salts of inorganic anions .
Chemical Reactions Analysis
Tetrabutylammonium is used in the research laboratory to prepare lipophilic salts of inorganic anions . Tetrabutylammonium bromide, a related compound, is used as a phase transfer catalyst and to prepare many other tetrabutylammonium salts by salt metathesis reactions .Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Tetrabutylammonium 2-hydroxypropanoate can be achieved through the reaction of 2-hydroxypropanoic acid with tetrabutylammonium hydroxide in the presence of a dehydrating agent.", "Starting Materials": ["2-hydroxypropanoic acid", "tetrabutylammonium hydroxide", "dehydrating agent"], "Reaction": [ "Add the 2-hydroxypropanoic acid to a reaction vessel.", "Slowly add tetrabutylammonium hydroxide to the reaction vessel while stirring.", "Add a dehydrating agent, such as acetic anhydride, to the reaction mixture.", "Heat the reaction mixture to 60-70°C and stir for 4-6 hours.", "Allow the reaction mixture to cool to room temperature.", "Extract the product with an organic solvent, such as diethyl ether.", "Wash the organic layer with water and brine.", "Dry the organic layer over anhydrous magnesium sulfate.", "Filter the organic layer and evaporate the solvent to obtain the product as a white solid." ] } | |
CAS-Nummer |
178324-24-8 |
Molekularformel |
C19H41NO3 |
Molekulargewicht |
331.5 g/mol |
IUPAC-Name |
(2S)-2-hydroxypropanoate;tetrabutylazanium |
InChI |
InChI=1S/C16H36N.C3H6O3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2(4)3(5)6/h5-16H2,1-4H3;2,4H,1H3,(H,5,6)/q+1;/p-1/t;2-/m.0/s1 |
InChI-Schlüssel |
MSLTZKLJPHUCPU-WNQIDUERSA-M |
Isomerische SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C[C@@H](C(=O)[O-])O |
SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CC(C(=O)[O-])O |
Kanonische SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CC(C(=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[(S)-[(2S,5R)-2,5-dimethyl-4-prop-2-enyl-1-piperazinyl]-phenylmethyl]-N,N-diethylbenzamide](/img/structure/B1143094.png)
![4-[(2,5-Dioxopyrrol-1-yl)methyl]cyclohexane-1-carbohydrazide](/img/structure/B1143101.png)

![1,1'-[1,2-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) octahydrochloride](/img/structure/B1143104.png)
